Cas no 1824367-32-9 (1H-1,2,4-Triazole, 1-cyclopropyl-)

1H-1,2,4-Triazole, 1-cyclopropyl- is a heterocyclic compound featuring a triazole core substituted with a cyclopropyl group at the 1-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic effects, potentially improving binding affinity in bioactive molecules. Its triazole ring offers stability and versatility, enabling applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound's well-defined reactivity profile allows for selective functionalization, facilitating tailored modifications for target-specific applications. High purity grades ensure consistency in research and industrial processes, supporting its use in advanced synthetic routes.
1H-1,2,4-Triazole, 1-cyclopropyl- structure
1824367-32-9 structure
商品名:1H-1,2,4-Triazole, 1-cyclopropyl-
CAS番号:1824367-32-9
MF:C5H7N3
メガワット:109.129180192947
CID:6431100
PubChem ID:20551532

1H-1,2,4-Triazole, 1-cyclopropyl- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole, 1-cyclopropyl-
    • SCHEMBL14717289
    • AT12049
    • 1824367-32-9
    • EN300-7546629
    • 1-CYCLOPROPYL-1H-1,2,4-TRIAZOLE
    • インチ: 1S/C5H7N3/c1-2-5(1)8-4-6-3-7-8/h3-5H,1-2H2
    • InChIKey: XUVFMIWBNQRMSE-UHFFFAOYSA-N
    • ほほえんだ: N1(C2CC2)C=NC=N1

計算された属性

  • せいみつぶんしりょう: 109.063997236g/mol
  • どういたいしつりょう: 109.063997236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 89.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Predicted)
  • ふってん: 234.0±23.0 °C(Predicted)
  • 酸性度係数(pKa): 3.21±0.12(Predicted)

1H-1,2,4-Triazole, 1-cyclopropyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7546629-0.1g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
0.1g
$653.0 2025-02-24
Enamine
EN300-7546629-1.0g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
1.0g
$743.0 2025-02-24
Enamine
EN300-7546629-2.5g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
2.5g
$1454.0 2025-02-24
Enamine
EN300-7546629-0.25g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
0.25g
$683.0 2025-02-24
Enamine
EN300-7546629-0.5g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
0.5g
$713.0 2025-02-24
Enamine
EN300-7546629-0.05g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
0.05g
$624.0 2025-02-24
Enamine
EN300-7546629-5.0g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
5.0g
$2152.0 2025-02-24
Enamine
EN300-7546629-10.0g
1-cyclopropyl-1H-1,2,4-triazole
1824367-32-9 95.0%
10.0g
$3191.0 2025-02-24

1H-1,2,4-Triazole, 1-cyclopropyl- 関連文献

1H-1,2,4-Triazole, 1-cyclopropyl-に関する追加情報

Comprehensive Overview of 1H-1,2,4-Triazole, 1-cyclopropyl- (CAS No. 1824367-32-9)

1H-1,2,4-Triazole, 1-cyclopropyl- (CAS No. 1824367-32-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique triazole core, combined with a cyclopropyl substituent, offers versatile reactivity, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly exploring its potential in small molecule therapeutics, particularly in targeting enzyme inhibition and protein-protein interactions, which align with current trends in precision medicine.

The compound's molecular stability and bioavailability have made it a subject of interest in AI-driven drug design. With the rise of computational chemistry tools, scientists are leveraging machine learning models to predict its binding affinities, a topic frequently searched in academic and industrial circles. Its CAS No. 1824367-32-9 is often queried in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening workflows.

In agrochemical applications, 1-cyclopropyl-1H-1,2,4-triazole derivatives are studied for their fungicidal properties, addressing global concerns about crop resistance and sustainable agriculture. This aligns with trending searches on green chemistry and eco-friendly pesticides, as the industry shifts toward environmentally benign solutions. The compound's low toxicity profile further enhances its appeal for such applications.

Synthetic methodologies for 1H-1,2,4-Triazole, 1-cyclopropyl- often involve cycloaddition reactions or N-alkylation techniques, topics frequently discussed in organic chemistry forums. Recent patents highlight its use in kinase inhibitors, a hot topic in oncology research, with queries like "triazole-based kinase inhibitors" trending in scientific literature. Its structural modularity allows for facile derivatization, a key advantage for medicinal chemists.

From an industrial perspective, scalability of CAS No. 1824367-32-9 synthesis is a critical focus. Searches for "cost-effective triazole synthesis" and "process optimization" reflect market demands. The compound's crystalline properties also make it a candidate for cocrystal engineering, a niche but growing field in pharmaceutical formulation.

Environmental and regulatory aspects of 1-cyclopropyl-1H-1,2,4-triazole are frequently queried, particularly regarding REACH compliance and biodegradability. Its inclusion in FDA-approved drug pipelines is another trending topic, with researchers investigating its metabolites using LC-MS techniques.

In summary, 1H-1,2,4-Triazole, 1-cyclopropyl- (CAS No. 1824367-32-9) exemplifies the intersection of cutting-edge chemistry and applied sciences. Its multifaceted applications—from drug discovery to agrochemical innovation—ensure its continued relevance in both academic and industrial settings, driven by contemporary search trends and scientific advancements.

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